Product packaging for Dodecyl 2-(dimethylamino)propanoate(Cat. No.:CAS No. 224297-43-2)

Dodecyl 2-(dimethylamino)propanoate

Cat. No.: B1228843
CAS No.: 224297-43-2
M. Wt: 285.5 g/mol
InChI Key: HSMMSDWNEJLVRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dodecyl 2-(Dimethylamino)propanoate (DDAIP) is a well-studied, biodegradable chemical penetration enhancer used extensively in transdermal drug delivery research. Its primary mechanism of action involves interacting with the phospholipid bilayers of the stratum corneum, the skin's main barrier. Studies using differential scanning calorimetry (DSC) have shown that DDAIP integrates into the lipid layers, destabilizing their gel phase and increasing the motional freedom of the hydrocarbon chains. This action temporarily and reversibly reduces the barrier function, facilitating the absorption of therapeutic agents . The research value of DDAIP is demonstrated by its significant enhancing effect on the transepidermal delivery of a wide range of drug substances. For instance, it has been shown to markedly increase the flux of indomethacin, clonidine, and hydrocortisone across model membranes, outperforming other standard enhancers like Azone and lauryl alcohol . This makes it a valuable tool for formulating and testing topical and transdermal preparations for various pharmaceuticals. DDAIP is notably biodegradable, being readily metabolized by esterases into naturally occurring compounds—dodecanol (or its metabolite, lauric acid) and N,N-dimethylalanine—which are further broken down to alanine . Its safety profile is supported by its use in clinical trial settings, with a substantial number of patient exposures and no serious adverse events recorded . This compound is offered for Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H35NO2 B1228843 Dodecyl 2-(dimethylamino)propanoate CAS No. 224297-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodecyl 2-(dimethylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4/h16H,5-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMMSDWNEJLVRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933573
Record name Dodecyl N,N-dimethylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

224297-43-2, 149196-89-4
Record name Dodecyl 2-(N,N-dimethylamino)propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224297-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecyl N,N-dimethylalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of Dodecyl 2 Dimethylamino Propanoate

Established Synthetic Pathways for DDAIP

The production of DDAIP can be achieved through several chemical reactions, with transesterification and nucleophilic substitution being the most prominently documented methods.

Transesterification Processes Involving Ethyl 2-(N,N-dimethylamino)propionate and 1-Dodecanol (B7769020)

A prevalent and preferred method for synthesizing DDAIP involves the transesterification of ethyl 2-(N,N-dimethylamino)propionate with 1-dodecanol. google.comgoogle.com This process entails heating the two reactants in the presence of a catalyst to yield DDAIP and ethanol (B145695). google.com The ethyl 2-(N,N-dimethylamino)propionate precursor can be prepared by reacting the commercially available ethyl 2-bromopropionate with dimethylamine (B145610). google.comgoogle.com

The choice of catalyst is crucial in the transesterification reaction to produce DDAIP. A broad spectrum of catalysts can be employed, with basic catalysts being particularly favored. google.comgoogle.com Alkali metal alkoxides, such as sodium methoxide (B1231860) and potassium methoxide, are preferred basic catalysts. google.comgoogle.com Other effective basic catalysts include n-butyl lithium and potassium cyanide. google.comgoogle.com

Acidic catalysts like sulfuric acid and p-toluenesulfonic acid are also suitable for this reaction. google.com Furthermore, a diverse array of other catalytic systems can be utilized, including:

Boron tribromide

Trimethylsilyl iodide

Aluminum oxide

Tetraisopropyl titanate

Enzymes such as porcine pancreatic lipase (B570770) and pig liver esterase google.com

Various metal compounds like silver trifluoroacetate (B77799) and palladium(II) chloride google.com

The selection of the catalyst system significantly impacts the reaction's efficiency and the purity of the resulting DDAIP.

To enhance the yield and facilitate the purification of DDAIP, optimization of reaction conditions is essential. A key strategy involves using a stoichiometric excess of 1-dodecanol in the reaction mixture. google.com

A critical aspect of optimizing the transesterification process is the removal of ethanol as it forms, which drives the reaction equilibrium towards the product side. google.com Azeotropic distillation is an effective method for achieving this separation. google.comgoogle.com For instance, a mixture of ethyl 2-(N,N-dimethylamino)propionate, 1-dodecanol, and sodium methoxide predissolved in toluene (B28343) can be refluxed for approximately two hours, with the ethanol being continuously removed via azeotropic distillation. google.com Following the reaction, the remaining product mixture is filtered to remove any solid residues. google.com

Nucleophilic Substitution Reactions Utilizing Dodecyl 2-Bromopropionate and Dimethylamine

An alternative synthetic route to DDAIP involves a two-step nucleophilic substitution reaction. nih.gov The first step is the synthesis of the intermediate, dodecyl 2-bromopropionate. This is achieved by reacting 1-dodecanol with a 2-bromopropionyl halide. nih.gov

In the second step, the dodecyl 2-bromopropionate is reacted with dimethylamine to produce DDAIP. nih.gov This reaction is typically conducted in a suitable solvent, such as ether, and often utilizes an excess of the dimethylamine reactant to also function as the base. google.com The reaction temperature is preferably maintained at room temperature, though variations are possible. The duration of the reaction can range from one hour to several days. google.com

Exploration of Advanced Synthetic Strategies and Green Chemistry Principles for DDAIP Production

The principles of green chemistry are increasingly being applied to chemical synthesis to reduce environmental impact and enhance safety. mdpi.comjddhs.com These principles advocate for the use of less hazardous substances, safer solvents, and more energy-efficient processes. mdpi.comjddhs.com

In the context of DDAIP synthesis, several green chemistry principles could be applied to create more sustainable manufacturing processes. mt.com These include:

Use of Safer Solvents: Replacing traditional organic solvents with greener alternatives like water, bio-based solvents (e.g., 2-methyltetrahydrofuran), or supercritical CO2 can significantly reduce volatile organic compound (VOC) emissions and toxicity. jddhs.commt.com

Catalysis: The use of highly efficient and selective catalysts, particularly biocatalysts like enzymes, can lead to milder reaction conditions, fewer side products, and the use of aqueous media, all of which contribute to a greener process. mt.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product minimizes waste.

Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by using highly active catalysts that allow for lower reaction temperatures.

While specific research on the application of these advanced strategies to DDAIP production is not extensively detailed in the provided search results, the broader trends in green chemistry suggest a clear path for future process development. mdpi.commt.com

Synthesis and Structural Elucidation of DDAIP Salts

DDAIP can be converted into its crystalline acid addition salts, which can be either inorganic or organic. google.comgoogle.com Representative inorganic acid addition salts include the hydrochloride, hydrobromide, sulfuric, phosphoric, and nitric acid salts. google.com

The synthesis of these salts is typically achieved by combining DDAIP with a selected acid in the presence of a water-immiscible solvent. google.com This process leads to the formation of a salt precipitate, which can then be recovered from the solution. google.com The reaction is generally carried out at a controlled, cooled temperature, typically between -10°C and 10°C. google.com

A preferred water-immiscible solvent for this process is an aliphatic hydrocarbon, with hexane (B92381) being a common choice. google.com For example, to prepare DDAIP hydrochloride (DDAIP·HCl), DDAIP is diluted in hexane, and the mixture is cooled to approximately 5°C. google.comnih.gov Hydrogen chloride gas is then bubbled through the stirred mixture for a few minutes, resulting in the formation of a precipitate that can be recovered by filtration. google.com The resulting crystalline salts can be characterized by techniques such as powder X-ray diffraction to confirm their structure. google.com

Formation of Crystalline Acid Addition Salts of DDAIP

The conversion of the free base DDAIP into crystalline salts is a crucial step for its purification and formulation. This is typically achieved by reacting DDAIP with an appropriate acid in a suitable solvent system.

Synthesis of Inorganic Acid Derivatives (e.g., Hydrochloride, Hydrobromide, Sulfate)

The preparation of inorganic acid addition salts of DDAIP is a well-documented process, with the hydrochloride and sulfate (B86663) salts being the most prominently reported. google.comgoogle.com The general methodology involves dissolving DDAIP in a water-immiscible solvent, followed by the introduction of the inorganic acid.

For the synthesis of DDAIP hydrochloride (DDAIP·HCl), a common procedure involves diluting the DDAIP filtrate with a solvent such as hexane. google.com The mixture is then cooled, typically to around 5°C, and hydrogen chloride gas is bubbled through the solution with constant stirring. google.com This leads to the precipitation of the crystalline hydrochloride salt, which can then be recovered by filtration. google.com

Similarly, the sulfuric acid addition salt (DDAIP·H₂SO₄) can be prepared by mixing DDAIP with hexane and cooling the solution. google.com Concentrated sulfuric acid is then added dropwise with stirring to induce the formation of a precipitate, which is subsequently isolated by filtration. google.com Patents also describe the potential for forming other inorganic acid salts, including hydrobromide, phosphate (B84403), and nitrate, using similar principles of reacting the free base with the corresponding acid in a controlled manner. google.com

Table 1: Synthesis of Inorganic Acid Derivatives of DDAIP

SaltReactantsSolventKey Reaction ConditionsReference
Hydrochloride (HCl)DDAIP, Hydrogen Chloride GasHexaneCooled to ~5°C, constant stirring google.com
Sulfate (H₂SO₄)DDAIP, Concentrated Sulfuric AcidHexaneCooled to ~5°C, dropwise addition google.com
Synthesis of Organic Acid Derivatives (e.g., Acetate (B1210297), Salicylate, Maleate)

The synthesis of organic acid addition salts of DDAIP follows a similar strategy to that of the inorganic salts, involving the reaction of the DDAIP free base with a selected organic acid in a suitable solvent. google.com While patents list a wide array of potential organic acid derivatives—including acetate, salicylate, and maleate—detailed experimental procedures for each specific salt are less commonly found in publicly available literature. google.comgoogle.com The general principle involves combining DDAIP with the chosen organic acid in a water-immiscible solvent at a controlled temperature, typically between -10°C and 10°C, to facilitate the precipitation of the crystalline salt. google.com

Crystallization Techniques and Purification Processes for High-Purity DDAIP Salts

The formation of crystalline salts serves as an effective method for purifying DDAIP from reaction by-products and unreacted starting materials. google.com The choice of solvent is critical in achieving high-purity crystals. Aliphatic hydrocarbons, particularly hexane, are frequently employed as the solvent in which the salt formation and initial precipitation occur. google.comgoogle.com

For further purification, recrystallization is a key step. For instance, the DDAIP hydrochloride salt can be purified by dissolving the crude precipitate in boiling ethyl acetate and then allowing the solution to cool to room temperature, which induces the formation of purer crystals. google.com This process leverages the difference in solubility of the salt at different temperatures to remove impurities. The selection of an appropriate recrystallization solvent is crucial and depends on the specific salt being purified. rochester.edu General principles of recrystallization involve dissolving the solid in a hot solvent and then allowing it to cool slowly, which promotes the growth of well-defined, pure crystals. libretexts.orgmt.com For amines and their salts, which can sometimes be challenging to crystallize, techniques such as forming a salt in situ with an acid like HCl in a solvent like diethyl ether can be employed. rochester.edu

Rational Design and Synthesis of DDAIP Analogs

The rational design and synthesis of DDAIP analogs offer a powerful approach to explore the structure-activity relationships that govern its properties. By systematically modifying the alkyl chain length and the amino acid backbone, researchers can fine-tune the compound's characteristics.

Modulation of Alkyl Chain Length and Amino Acid Backbone Structure in DDAIP Derivatives

The synthesis of DDAIP analogs with varied alkyl chain lengths allows for the investigation of how the lipophilicity of the molecule influences its behavior. While the dodecyl (C12) chain is standard for DDAIP, the synthesis of other N,N-dimethylamino acid esters with different alcohol chains is a known strategy. researchgate.netchimia.ch The general synthesis of these esters can be achieved through methods like the transesterification of a smaller alkyl ester of the amino acid with a longer-chain alcohol in the presence of a catalyst. google.com Alternatively, the amino acid can be directly esterified with the desired alcohol. nih.gov

Modification of the amino acid backbone provides another avenue for creating DDAIP analogs. A notable example is the synthesis of the "straight-chain" isomer, dodecyl 3-(dimethylamino)propionate, which is a β-alanine derivative. researchgate.net This structural alteration, where the dimethylamino group is on the β-carbon instead of the α-carbon, has been shown to impact the compound's activity. researchgate.net The synthesis of such analogs can be achieved by starting with the corresponding amino acid and esterifying it with dodecanol. google.comscielo.org.mx

Investigations into Stereochemical Influences: Chiral Synthesis and Comparative Analysis of (R), (S), and Racemic DDAIP

DDAIP possesses a chiral center at the α-carbon of the alanine (B10760859) moiety, meaning it can exist as (R) and (S) enantiomers, as well as a racemic mixture. The stereochemistry of a molecule can significantly influence its biological interactions. The chiral synthesis of the individual (R)- and (S)-enantiomers of DDAIP has been accomplished. researchgate.net A common synthetic route involves the reductive dimethylation of the corresponding enantiomerically pure alanine dodecyl ester using sodium triacetoxyborohydride (B8407120) and formaldehyde. researchgate.net This method is necessary because direct substitution reactions on the chiral center would likely lead to racemization. researchgate.net

Interestingly, a comparative analysis of the (R), (S), and racemic forms of DDAIP has been conducted to determine if there is a stereoselective effect on its activity. One study reported no significant differences in the permeation-enhancing activity between the individual enantiomers and the racemic mixture. researchgate.net This suggests that for the specific activity being measured, the stereochemical configuration of the DDAIP molecule may not be a critical determinant. However, the biological activity of stereoisomers can be highly specific to the biological system being studied, and further research may reveal stereoselective differences in other contexts. mdpi.com

3 Introduction of Halogenation (e.g., Fluorination) into DDAIP Analogs and its Synthetic Implications

The introduction of halogens, particularly fluorine, into the molecular structure of pharmacologically active compounds is a widely employed strategy in medicinal chemistry to modulate their physicochemical properties and biological activity. In the context of Dodecyl 2-(dimethylamino)propanoate (DDAIP) and its analogs, synthetic efforts have explored the incorporation of fluorine to investigate its impact on the compound's performance as a transdermal permeation enhancer.

One notable approach to creating a fluorinated analog of DDAIP involves the synthesis of a derivative with a polyfluorinated alkyl chain. This modification replaces the standard dodecyl hydrocarbon tail with a fluorocarbon one. The synthesis of this analog follows a multi-step pathway that begins with the preparation of a fluorinated alcohol, followed by esterification and nucleophilic substitution.

A key intermediate in this synthesis is 1H,1H,2H,2H-perfluoro-1-decanol. researchgate.netsigmaaldrich.com This fluorinated alcohol serves as the backbone for the lipophilic tail of the DDAIP analog. The synthesis of the final fluorinated DDAIP analog is achieved through a pathway similar to one of the synthetic routes for DDAIP itself. researchgate.netnih.gov This involves the coupling of a bromo acid with the fluorinated alcohol, followed by the introduction of the dimethylamino group. researchgate.net

The synthetic scheme for a polyfluorinated DDAIP analog can be summarized as follows:

Esterification: A bromo acid, such as 2-bromopropanoic acid, is coupled with 1H,1H,2H,2H-perfluoro-1-decanol. researchgate.net This reaction is typically facilitated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Nucleophilic Substitution: The resulting bromo ester is then reacted with dimethylamine to introduce the tertiary amine functional group, yielding the polyfluorinated DDAIP analog. researchgate.net This step is a nucleophilic substitution where the bromine atom is displaced by the dimethylamino group. researchgate.netnih.gov

A study that synthesized a series of N,N-dimethylamino acid esters investigated the effects of polyfluorination on the transdermal permeation-enhancing potency. nih.gov The research found that the substitution of the hydrocarbon tail of DDAIP with a fluorocarbon one resulted in a loss of activity. nih.gov This finding has significant synthetic implications, suggesting that while the synthesis of such fluorinated analogs is feasible, the alteration of the lipophilic character of the dodecyl chain through fluorination may be detrimental to the compound's function as a permeation enhancer.

The general synthesis of the non-halogenated this compound (DDAIP) provides a foundational understanding for the development of halogenated analogs. Two primary synthetic routes for DDAIP have been described:

Route 1: From Dodecyl 2-bromopropionate. This method involves the reaction of dodecyl 2-bromopropionate with dimethylamine. nih.gov The dodecyl 2-bromopropionate intermediate is prepared by reacting n-dodecanol with a 2-bromopropionyl halide. nih.gov

Route 2: Transesterification. DDAIP can also be synthesized via the transesterification of ethyl 2-(N,N-dimethylamino) propionate (B1217596) with 1-dodecanol in the presence of a basic catalyst, such as sodium methoxide. google.com

These established methods for DDAIP synthesis serve as a template for the design and synthesis of halogenated derivatives, as demonstrated by the preparation of the polyfluorinated analog.

Below is a data table summarizing the key reactants and reaction types involved in the synthesis of a polyfluorinated DDAIP analog.

Reactant 1 Reactant 2 Reaction Type Product
2-Bromopropanoic acid1H,1H,2H,2H-perfluoro-1-decanolCarbodiimide-mediated esterification1H,1H,2H,2H-perfluorodecyl 2-bromopropanoate
1H,1H,2H,2H-perfluorodecyl 2-bromopropanoateDimethylamineNucleophilic substitutionPolyfluorinated DDAIP analog

Further research into the introduction of halogens at other positions of the DDAIP molecule, such as on the propanoate backbone, could provide additional insights into the structure-activity relationship of these compounds. However, the current literature primarily focuses on the modification of the alkyl chain.

Molecular Mechanisms of Interaction with Biological Membranes and Supramolecular Assemblies

Biophysical Characterization of DDAIP-Membrane Interactions using Model Systems

To investigate the molecular-level interactions of Dodecyl 2-(dimethylamino)propanoate (DDAIP) with lipid membranes, researchers utilize model systems that mimic the lipid organization of biological membranes. Dipalmitoylphosphatidylcholine (DPPC) liposomes are a commonly employed model system for these studies due to their well-characterized thermotropic phase behavior.

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to study the thermal transitions of lipids and the effect of interacting molecules on these transitions. In the context of DDAIP and DPPC liposomes, DSC studies have provided significant insights into how DDAIP perturbs the organized structure of the lipid bilayer.

The thermotropic behavior of DPPC liposomes is characterized by two main transitions: the pretransition (from the lamellar gel phase, Lβ', to the ripple phase, Pβ') and the main phase transition (from the ripple phase, Pβ', to the liquid crystalline phase, Lα). DSC studies have revealed that DDAIP has a pronounced, concentration-dependent effect on these transitions.

As the concentration of DDAIP increases from 5 to 50 mol%, a progressive shift of the main transition peak to lower temperatures is observed, accompanied by a broadening of the peak. This indicates that DDAIP fluidizes the lipid bilayer, making it more disordered and facilitating the transition to the liquid crystalline phase at lower temperatures. The pretransition peak also shifts to lower temperatures with increasing DDAIP concentrations and is completely abolished at concentrations above 20 mol%. The disappearance of the pretransition suggests a significant alteration of the packing and ordering of the lipid headgroups and the interface of the bilayer.

Table 1: Effect of DDAIP Concentration on the Main Transition Temperature (Tm) of DPPC Liposomes

DDAIP Concentration (mol%)Main Transition Temperature (Tm) (°C)
041.5
540.8
1039.9
2038.2
33.336.5
5034.1

The enthalpy of the phase transitions (ΔH) provides a measure of the energy required to disrupt the ordered lipid packing. DSC data shows that both the main transition and pretransition enthalpies decrease with increasing concentrations of DDAIP. This reduction in enthalpy signifies that DDAIP destabilizes both the rippled gel and liquid crystal phases within the bilayer. The presence of DDAIP reduces the cooperativity of the phase transition, meaning that fewer lipid molecules are transitioning as a single, cooperative unit. This destabilization is a key aspect of its function as a penetration enhancer, as a less stable bilayer presents a lower energy barrier for the permeation of other molecules.

Table 2: Enthalpic Changes (ΔH) of DPPC Liposome Phase Transitions with Increasing DDAIP Concentration

DDAIP Concentration (mol%)Main Transition Enthalpy (ΔH) (kcal/mol)Pretransition Enthalpy (ΔH) (kcal/mol)
08.71.8
57.51.2
106.20.7
204.5-
33.32.8-
501.5-

A significant finding from DSC studies is the appearance of an additional transition at DDAIP concentrations at and above 33.3 mol%. This new transition suggests the formation of a distinct DDAIP-lipid complex phase that coexists with the more fluid, DDAIP-rich lipid phase. The presence of two phases indicates that at higher concentrations, DDAIP does not simply fluidize the entire bilayer uniformly but rather induces phase separation, creating domains with different compositions and properties. These findings suggest a complex interaction where DDAIP not only integrates into the lipid bilayer but also organizes into specific complexes, further altering the membrane's structural integrity.

Fluorescence Anisotropy: This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer. A decrease in fluorescence anisotropy indicates an increase in membrane fluidity. Given that DSC data shows DDAIP fluidizes the DPPC bilayer, it is highly probable that fluorescence anisotropy measurements would show a concentration-dependent decrease in the anisotropy of a probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) when incorporated into DDAIP-containing liposomes. This would provide further evidence for the increased motional freedom of the lipid acyl chains.

Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy can provide detailed information about the conformation and packing of the lipid acyl chains and the hydration state of the headgroups. The C-H stretching vibrations of the acyl chains are particularly sensitive to the conformational order. It is anticipated that upon interaction with DDAIP, FTIR spectra would show a shift of the symmetric and asymmetric C-H stretching bands to higher wavenumbers, indicating an increase in the number of gauche conformers and a decrease in the trans conformers, which is characteristic of a more disordered, fluid-like state. Furthermore, changes in the vibrational modes of the phosphate (B84403) and carbonyl groups of the DPPC headgroup region would be expected, providing insight into the specific location and orientation of DDAIP within the bilayer.

Differential Scanning Calorimetry (DSC) Studies with Phospholipid Model Membranes (e.g., Dipalmitoylphosphatidylcholine Liposomes)

Interactions with Other Biomolecular Components

Beyond its interaction with lipids, the lifecycle and function of DDAIP in a biological environment can involve interactions with other biomolecular components.

One of the key metabolic pathways for DDAIP involves enzymatic degradation. It has been demonstrated that DDAIP is biodegradable and is metabolized by esterases present on cell surfaces and in the plasma. wikipedia.orgnih.gov These enzymes catalyze the hydrolysis of the ester bond in DDAIP, breaking it down into N,N-dimethylalanine and dodecanol. wikipedia.org This enzymatic interaction is a critical aspect of its biological activity profile.

Interfacial Interactions with Keratinous Structures and Proteinaceous Elements

The stratum corneum is comprised of corneocytes, which are protein-rich cells filled with keratin (B1170402), embedded in a lipid-rich intercellular matrix. jddtonline.info Chemical permeation enhancers like DDAIP can interact with these intracellular proteins, leading to a disruption of the dense protein structure and rendering it more permeable to drug molecules. jddtonline.info

The interaction of DDAIP with keratin and other proteinaceous elements within the corneocytes is thought to be a key aspect of its permeation-enhancing mechanism. The polar head group of DDAIP can form hydrogen bonds and electrostatic interactions with the amino acid residues of keratin filaments. nih.govjddtonline.info This interaction can lead to a conformational change in the keratin structure, causing it to swell and open up water channels within the cells. scienceopen.com The creation of these aqueous pores provides a pathway for hydrophilic drug molecules to traverse the otherwise densely packed intracellular environment. scienceopen.com

Furthermore, cationic surfactants, a class to which the protonated form of DDAIP belongs, are known to interact with intercellular keratin and cause swelling of the stratum corneum. nih.gov Although DDAIP is not a classic surfactant, its amphiphilic and cationic nature (at physiological pH) suggests a similar mode of action. The interaction with keratin can disrupt the corneodesmosomes, which are the protein junctions that hold the corneocytes together, further contributing to the increased permeability of the stratum corneum. scienceopen.com

It is important to note that while these interactions with keratinous structures are crucial for permeation enhancement, excessive or irreversible denaturation of proteins can lead to skin irritation. scienceopen.com Biodegradable enhancers like DDAIP are designed to exert their effect on the stratum corneum and then be hydrolyzed into non-toxic, endogenous compounds as they penetrate into the viable epidermis, thereby minimizing the potential for irritation. scienceopen.com

DDAIP-Permeant Complexation Phenomena and their Impact on Transport

Beyond its direct effects on the stratum corneum's lipids and proteins, DDAIP can also enhance drug transport through the formation of complexes with the permeating drug molecule, also known as the permeant. nih.gov This complexation can alter the physicochemical properties of the drug, making it more amenable to partitioning into and diffusing through the skin barrier.

The formation of a drug-enhancer complex can occur through various non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov For instance, the polar head group of DDAIP can interact with polar functional groups on a drug molecule, while the dodecyl tail can associate with lipophilic moieties of the drug. This association can effectively increase the lipophilicity of a hydrophilic drug or, conversely, shield the lipophilic parts of a drug to facilitate its movement through the more aqueous domains of the disrupted stratum corneum.

One of the key consequences of DDAIP-permeant complexation is the alteration of the drug's partitioning behavior. youtube.com By forming a complex, DDAIP can increase the solubility of the drug within the stratum corneum, effectively raising its concentration gradient across the skin and driving its diffusion. youtube.com This is particularly relevant for drugs with poor solubility in the lipid-rich environment of the intercellular matrix.

Furthermore, the formation of a eutectic mixture, a mixture of two components that melts at a lower temperature than either of the individual components, is another mechanism by which permeation can be enhanced. nih.gov While not strictly complexation, the interaction between DDAIP and a drug can lead to a depression of the drug's melting point, resulting in a liquid or semi-solid form that can more readily partition into the skin. nih.gov

The impact of such complexation on transport is significant. A study on the permeation of miconazole (B906), a drug with very low water and oil solubility, found that DDAIP increased its permeation by 11-fold. researchgate.net This substantial enhancement is attributed in part to the increased partitioning of miconazole into the skin, a process likely facilitated by its interaction with DDAIP. researchgate.net The formation of a drug-DDAIP complex can act as a carrier, pulling the drug into the stratum corneum and facilitating its subsequent release into the deeper layers of the skin. youtube.com

Theoretical and Computational Modeling of DDAIP-Membrane Dynamics

To gain a more detailed, atomistic understanding of how this compound (DDAIP) interacts with and permeates biological membranes, theoretical and computational modeling techniques are invaluable. These methods can provide insights that are often difficult or impossible to obtain through experimental means alone.

Molecular Dynamics Simulations to Elucidate DDAIP’s Localization and Conformational Changes within Lipid Bilayers

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.govscispace.com In the context of DDAIP, MD simulations can be employed to model its interaction with a lipid bilayer, which serves as a simplified model for the intercellular lipid matrix of the stratum corneum.

In a typical MD simulation of this system, a model lipid bilayer, often composed of phospholipids (B1166683) like dipalmitoylphosphatidylcholine (DPPC) to mimic the main components of cell membranes, is constructed in a simulation box filled with water molecules. nih.govnih.gov Molecules of DDAIP are then introduced into the system, and the trajectories of all atoms are calculated over time by numerically integrating Newton's equations of motion.

These simulations can reveal several key aspects of DDAIP's behavior:

Localization within the Bilayer: MD simulations can predict the preferred location of DDAIP molecules within the lipid bilayer. Due to its amphiphilic nature, it is expected that the lipophilic dodecyl tail will insert into the hydrophobic core of the bilayer, while the polar dimethylamino propanoate head group will reside near the polar head groups of the lipids at the water-lipid interface. nih.goviphy.ac.cn The precise depth of penetration and orientation of DDAIP can be quantified.

Conformational Changes: The flexibility of the DDAIP molecule allows it to adopt various conformations. MD simulations can track these conformational changes as the molecule interacts with the lipid environment. For example, the dodecyl chain may be relatively extended or adopt more coiled conformations within the bilayer core.

Effects on Lipid Bilayer Properties: The insertion of DDAIP into the lipid bilayer can perturb the structure and dynamics of the membrane. MD simulations can quantify these effects, such as changes in bilayer thickness, area per lipid, and the ordering of the lipid acyl chains. iphy.ac.cn A decrease in lipid order, or an increase in membrane fluidity, is a common mechanism by which permeation enhancers facilitate drug transport. nih.gov

Free Energy of Permeation: Advanced MD techniques, such as umbrella sampling or steered MD, can be used to calculate the potential of mean force (PMF), which represents the free energy profile of moving a DDAIP molecule across the lipid bilayer. This can help to quantify the energy barriers for DDAIP to enter and traverse the membrane.

While specific MD simulation studies on DDAIP are not widely available in the public literature, studies on similar amphiphilic molecules and permeation enhancers provide a strong basis for what would be expected. acs.orgacs.org For example, simulations of other enhancers have shown that they can create transient pores or defects in the lipid bilayer, providing pathways for the co-permeation of drug molecules.

Table 1: Potential Insights from Molecular Dynamics Simulations of DDAIP in a Lipid Bilayer

ParameterPotential Finding for DDAIPImplication for Permeation Enhancement
Localization Hydrophobic tail in the bilayer core, polar head at the interface.Anchors the molecule in the membrane to exert its disruptive effects.
Conformational Flexibility Dodecyl chain may exhibit varying degrees of coiling.Allows for optimal packing and interaction within the lipid environment.
Bilayer Thickness May cause a local thinning or thickening of the membrane.Alters the diffusion path length for permeating drugs.
Area per Lipid Likely to increase the area per lipid.Indicates a disruption of the ordered lipid packing, increasing fluidity.
Lipid Acyl Chain Order Expected to decrease the order of the lipid tails.Signifies increased membrane fluidity, facilitating drug diffusion.
Pore Formation At higher concentrations, may induce transient water pores.Creates a direct pathway for the transport of hydrophilic drugs.

Quantum Chemical Calculations of DDAIP-Membrane Component Interaction Energies

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, can provide highly accurate information about the electronic structure and interaction energies between molecules. nih.gov These methods can be used to study the specific non-covalent interactions between DDAIP and the constituent molecules of the skin barrier at a level of detail that is not accessible to classical MD simulations.

QC calculations can be particularly useful for:

Characterizing DDAIP-Lipid Interactions: The interaction energy between a single DDAIP molecule and a model lipid molecule (or fragments thereof, such as the head group or a single acyl chain) can be calculated with high accuracy. This allows for a detailed analysis of the contributions of different types of interactions, such as electrostatic interactions (e.g., hydrogen bonds between the DDAIP head group and the lipid head group) and van der Waals interactions (between the alkyl chains).

Investigating DDAIP-Keratin Interactions: Similarly, QC calculations can be used to model the interaction between DDAIP and small peptide fragments that represent the binding sites on keratin. This can help to elucidate the specific amino acid residues involved in the interaction and the nature of the binding forces.

Analyzing DDAIP-Permeant Complexation: The binding energy and geometry of a complex between DDAIP and a specific drug molecule can be calculated. This information is crucial for understanding the stability of such complexes and how they might facilitate drug transport.

A common approach is to use methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2) to calculate the interaction energies. nih.gov By systematically varying the distance and orientation between the interacting molecules, a potential energy surface can be mapped out, revealing the most stable configurations and the strength of the interactions.

Table 2: Application of Quantum Chemical Calculations to DDAIP Interactions

Interaction StudiedKey Information ObtainedRelevance to Permeation Enhancement
DDAIP - Phospholipid Head Group Strength and nature of electrostatic interactions and hydrogen bonds.Understanding how DDAIP anchors to the membrane surface and disrupts the polar head group packing.
DDAIP - Lipid Acyl Chain Magnitude of van der Waals and hydrophobic interactions.Quantifying the driving force for the insertion of the DDAIP tail into the membrane core.
DDAIP - Keratin Peptide Fragment Identification of key interacting amino acid residues and binding energies.Explaining the molecular basis for the disruption of keratin structure.
DDAIP - Drug Molecule Geometry and stability of the drug-enhancer complex.Predicting the likelihood of complex formation and its role in enhancing drug solubility and partitioning.

While computationally intensive, QC calculations provide a fundamental understanding of the intermolecular forces that govern the behavior of DDAIP as a permeation enhancer. The results from these calculations can also be used to develop more accurate force fields for use in classical MD simulations, thereby bridging the gap between the electronic and atomistic levels of description.

Advanced Analytical and Characterization Techniques Applied to Ddaip Research

Spectroscopic Methods for Structural Elucidation and Interaction Analysis

Spectroscopic techniques are fundamental in the study of DDAIP, providing detailed information about its molecular structure and how it interacts with other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Molecular Structure, Purity, and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for the structural elucidation of DDAIP. nih.gov These techniques provide precise information about the chemical environment of each atom within the molecule, allowing for unambiguous confirmation of its structure. For instance, ¹H NMR spectra can be used to identify the various proton-containing groups in DDAIP, such as the dodecyl chain, the dimethylamino group, and the propanoate backbone. researchgate.netchemicalbook.comcarlroth.com Similarly, ¹³C NMR provides data on the carbon skeleton of the molecule. rsc.org

Beyond basic structural confirmation, NMR is instrumental in determining the purity of DDAIP samples. The presence of impurities can be detected by the appearance of unexpected signals in the NMR spectrum. alfa-chemistry.com

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are employed for conformational analysis. mdpi.comnih.gov These studies provide insights into the three-dimensional arrangement of the molecule in solution, which can be critical for understanding its biological activity and interactions with other molecules. nih.govnih.govmdpi.comelsevierpure.com The conformational flexibility of DDAIP can be influenced by factors such as the solvent and its ionization state. nih.gov

Below is a representative table of expected ¹H NMR chemical shifts for Dodecyl 2-(dimethylamino)propanoate.

Proton Group Exemplary Chemical Shift (ppm) Multiplicity
CH₃ (propanoate)~1.2Doublet
N(CH₃)₂~2.3Singlet
CH (propanoate)~3.2Quartet
O-CH₂ (dodecyl)~4.1Triplet
(CH₂)₁₀ (dodecyl)~1.2-1.6Multiplet
CH₃ (dodecyl)~0.9Triplet

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Intermolecular Interactions and Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in DDAIP. libretexts.orgkhanacademy.orgyoutube.com The IR spectrum of DDAIP will exhibit characteristic absorption bands corresponding to the ester carbonyl group (C=O), C-O stretching of the ester, and C-N stretching of the dimethylamino group. rsc.orggoogle.com Analysis of these bands can confirm the successful synthesis of the compound and provide information about intermolecular interactions, such as hydrogen bonding, especially in its salt forms. google.com

Ultraviolet-Visible (UV-Vis) spectroscopy, while less specific for detailed structural elucidation of DDAIP itself, can be valuable for studying its interactions with other molecules, particularly in solution. Changes in the UV-Vis spectrum of a chromophore in the presence of DDAIP can indicate the formation of complexes or other intermolecular associations.

X-ray Diffraction Techniques for Crystalline Forms of DDAIP and its Salts

X-ray diffraction methods are indispensable for characterizing the solid-state properties of DDAIP, especially its crystalline salts.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystalline Structure Determination

Powder X-ray Diffraction (PXRD) is a critical technique for the analysis of crystalline materials. nih.gov For DDAIP, which can be formulated as crystalline acid addition salts, PXRD is used to identify and characterize these different crystalline forms. google.comgoogle.com The PXRD pattern is a unique fingerprint for a specific crystalline solid, allowing for the determination of its crystal structure and the identification of different polymorphs. mdpi.com For example, the hydrochloride and dihydrogen sulfate (B86663) salts of DDAIP have been shown to be crystalline and exhibit distinct PXRD patterns with well-defined peaks at specific two-theta values. google.comgoogle.com This information is vital for quality control and ensuring the consistency of the material. A patent for crystalline salts of DDAIP reports that the hydrochloride salt has a melting point between 88°C and 90°C, while the dihydrogen sulfate salt melts between 58°C and 60°C. google.comgoogle.com

The following table summarizes the reported PXRD peak positions for DDAIP dihydrogen sulfate. google.comgoogle.com

2θ Angle (°)
13.3
16.6
21.8
23.3

Thermal Analysis Methods

Thermal analysis techniques provide crucial information about the thermal stability, phase behavior, and energetic properties of DDAIP and its formulations.

Differential Scanning Calorimetry (DSC) for Phase Behavior, Thermal Stability, and Interaction Energetics

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. researchgate.net DSC is widely used to study the thermal properties of DDAIP and its interactions with other components, such as in lipid-based delivery systems. nih.gov By monitoring the heat flow as a function of temperature, DSC can determine key thermal events like melting point, glass transitions, and the enthalpy of these transitions. amazonaws.commdpi.com

In the context of DDAIP, DSC studies have been instrumental in understanding its interaction with model membranes. For instance, research has shown that increasing concentrations of DDAIP can cause a shift to lower temperatures and a broadening of the main transition peak of dipalmitoylphosphatidylcholine (DPPC) liposomes, indicating a fluidizing effect on the lipid bilayer. nih.gov At higher concentrations, the appearance of an additional transition suggests the formation of distinct phases of an enhancer-lipid complex. nih.gov The enthalpy of these transitions also decreases with increasing DDAIP concentration, pointing to a destabilization of the lipid phases. nih.gov These findings are crucial for elucidating the mechanism by which DDAIP enhances penetration through biological membranes. nih.gov

The melting points of DDAIP salts, such as the hydrochloride (88-93 °C) and dihydrogen sulfate (58-60 °C), are also determined using DSC. google.comgoogle.comwikipedia.org

The table below summarizes the effect of increasing DDAIP concentration on the main transition of DPPC liposomes as observed by DSC. nih.gov

DDAIP Concentration (mol%) Effect on Main Transition Peak Effect on Transition Enthalpy
5-50Shift to lower temperatures, broadening of the peakDecrease
≥ 33.3Appearance of an additional transitionFurther decrease

Chromatographic and Elemental Analysis for Purity Assessment and Reaction Monitoring

The synthesis of this compound, which involves the reaction of dodecyl 2-bromopropionate with dimethylamine (B145610), requires rigorous analytical oversight to ensure the purity of the final compound and to monitor the reaction's progress. nih.gov Chromatographic and elemental analyses are fundamental techniques employed for these purposes. While specific research detailing the comprehensive analytical validation for DDAIP is not extensively published in the public domain, the principles of these methods are well-established for the analysis of similar amino acid esters.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile compounds like DDAIP. A typical HPLC method for DDAIP would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic solvent such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector, as the ester and amino functionalities may not provide a strong chromophore for high-sensitivity detection at standard wavelengths. In such cases, derivatization with a UV-active agent or the use of a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed.

For purity assessment, a sample of the synthesized DDAIP is injected into the HPLC system. The resulting chromatogram would ideally show a single major peak corresponding to DDAIP. The presence of other peaks would indicate impurities, which could include unreacted starting materials (dodecanol, N,N-dimethylalanine), by-products, or degradation products. The area of each peak is proportional to the concentration of the corresponding compound, allowing for the quantitative determination of purity.

Reaction Monitoring with HPLC

HPLC is also an invaluable tool for monitoring the progress of the esterification reaction. By taking aliquots from the reaction mixture at different time intervals and analyzing them by HPLC, the depletion of the starting materials and the formation of the DDAIP product can be tracked. This allows for the optimization of reaction conditions such as temperature, catalyst concentration, and reaction time to maximize the yield and purity of the final product.

Illustrative HPLC Data for DDAIP Purity Analysis

Since specific published data is unavailable, the following table illustrates a hypothetical HPLC analysis for a batch of synthesized DDAIP.

Peak No.Retention Time (min)Compound IdentityPeak Area (%)
12.5N,N-dimethylalanine0.8
24.1Dodecanol1.2
38.7This compound (DDAIP)97.5
410.2Unknown Impurity0.5

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. For DDAIP, which has a molecular weight of 285.47 g/mol , GC analysis is feasible. nih.gov In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about their molecular weight and fragmentation pattern, allowing for their identification.

GC-MS is particularly useful for identifying volatile impurities that may not be easily detected by HPLC, such as residual solvents used in the synthesis or purification steps. It can also be used to confirm the identity of the synthesized DDAIP and to elucidate the structure of unknown impurities.

Hypothetical GC-MS Data for Reaction Monitoring of DDAIP Synthesis

The table below provides a hypothetical representation of how GC-MS data could be used to monitor the synthesis of DDAIP over time.

Time (hours)Peak Area % (Dodecyl 2-bromopropionate)Peak Area % (DDAIP)
098.50.0
165.233.1
230.168.5
45.393.2
6<1.098.1

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure compound. For a novel or synthesized compound like DDAIP (C₁₇H₃₅NO₂), elemental analysis provides crucial evidence of its elemental composition and, by extension, its purity. nih.gov The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values is a strong indicator of the compound's purity.

Theoretical vs. Experimental Elemental Analysis of DDAIP

ElementTheoretical Percentage (%)Experimental Percentage (%)
Carbon (C)71.5371.49
Hydrogen (H)12.3612.41
Nitrogen (N)4.914.88

Environmental and Biological Degradation Pathways of Dodecyl 2 Dimethylamino Propanoate

In Vitro Biodegradation Studies of DDAIP

In vitro studies provide a controlled environment to understand the fundamental biological breakdown of a chemical. For Dodecyl 2-(dimethylamino)propanoate (DDAIP), such studies have been crucial in demonstrating its susceptibility to biological degradation. Research has shown that DDAIP is biodegradable when exposed to certain enzymes.

Enzymatic Hydrolysis Mechanisms by Esterases (e.g., Porcine Esterase)

The primary mechanism for the in vitro breakdown of DDAIP is enzymatic hydrolysis, specifically mediated by esterases. Esterases are a class of enzymes that catalyze the cleavage of ester bonds. Studies have demonstrated the in vitro biodegradability of DDAIP in the presence of porcine esterase, a commonly used model enzyme in such assessments.

The hydrolysis of DDAIP by esterases targets the ester linkage that connects the dodecyl alcohol and the N,N-dimethylamino propanoate moieties of the molecule. This enzymatic reaction introduces a water molecule across the ester bond, leading to its cleavage and the formation of the constituent alcohol and carboxylic acid derivative. This process is a key indicator of the compound's potential to be metabolized by organisms that possess similar enzymes.

Identification and Characterization of Primary Degradation Products

The enzymatic hydrolysis of DDAIP results in the formation of two primary degradation products. These metabolites have been identified and are considered to be naturally occurring compounds. The breakdown products are:

Dodecanol: A 12-carbon fatty alcohol, also known as lauryl alcohol.

N,N-dimethylalanine: A derivative of the amino acid alanine (B10760859).

Further metabolism of these initial products can occur. Dodecanol can be oxidized to form lauric acid, a common fatty acid, while N,N-dimethylalanine can be further demethylated to alanine, a naturally occurring amino acid.

Below is a table summarizing the primary degradation products of DDAIP.

Precursor CompoundDegradation PathwayPrimary Degradation Product
This compound (DDAIP)Enzymatic HydrolysisDodecanol
This compound (DDAIP)Enzymatic HydrolysisN,N-dimethylalanine

This table is generated based on available research findings.

Environmental Fate and Persistence Studies of DDAIP and its Metabolites

Biodegradability Assessments in Model Environmental Systems

Standardized tests, such as "ready biodegradability" tests, are used to assess how quickly and completely a chemical will break down in a model environmental system, like an aerobic aqueous environment. These tests measure parameters like oxygen consumption or carbon dioxide production over a set period, typically 28 days.

A thorough search of publicly available scientific literature and databases did not yield any specific biodegradability assessment studies for this compound in model environmental systems. Therefore, data on its rate and extent of degradation in environments simulating sewage treatment plants, surface waters, or soil is currently unavailable.

Principles of Designing Biodegradable Chemical Modulators and Their Environmental Implications

The design of chemicals that readily degrade in the environment is a core principle of green chemistry. The goal is to create molecules that perform their intended function and then break down into harmless substances, preventing persistence and long-term environmental accumulation. Several molecular features can be incorporated to enhance biodegradability.

One key principle is the inclusion of functional groups that are susceptible to common environmental degradation mechanisms, such as hydrolysis or oxidation. Ester linkages, like the one present in DDAIP, are known to be prone to both chemical and enzymatic hydrolysis. This "designed-in" weak point facilitates the initial breakdown of the molecule.

Another important design consideration is the structure of the carbon backbone. Linear alkyl chains, for example, are generally more susceptible to biodegradation by microorganisms than highly branched chains. The linear dodecyl chain of DDAIP aligns with this principle, as linear chains can be more easily metabolized through pathways like β-oxidation by environmental microbes. The avoidance of extensive branching is a lesson learned from the persistence of early synthetic detergents.

The environmental implication of designing biodegradable molecules like DDAIP is the potential reduction of their environmental footprint. By breaking down into simpler, and in the case of DDAIP's primary metabolites, naturally occurring substances, the risk of bioaccumulation and long-term ecotoxicity is minimized. However, without specific environmental fate and ecotoxicity data for DDAIP itself, this remains a theoretical advantage based on its chemical structure.

Structure Activity Relationship Sar Studies of Dodecyl 2 Dimethylamino Propanoate and Its Analogs

Influence of Alkyl Chain Length on Membrane Modulatory Efficacy

The length of the alkyl chain is a critical determinant of the physicochemical properties and biological activity of amphiphilic molecules like DDAIP. This is because the alkyl chain governs the molecule's hydrophobicity, which in turn influences its partitioning into and interaction with the lipid bilayer of cell membranes.

Studies on other types of molecules, such as difluoroboron β-diketonate dyes, also highlight the importance of alkyl chain length in modulating solid-state properties. In these systems, properties like mechanochromic luminescence recovery time were observed to generally increase with the length of the alkyl chain. rsc.org While not directly measuring membrane modulation, this demonstrates the significant impact of chain length on intermolecular interactions and material properties, a principle that also applies to the interaction of DDAIP analogs with the lipid membrane.

The general principle is that the alkyl chain must be long enough to effectively insert into and disrupt the lipid bilayer, but not so long that it leads to excessive self-aggregation in the aqueous phase or becomes trapped in the hydrophobic core of the membrane, thereby reducing its effectiveness at the membrane interface. For DDAIP analogs, it is hypothesized that an optimal alkyl chain length exists for maximal membrane modulatory efficacy, likely balancing membrane partitioning and intermolecular interactions.

Table 1: Effect of Acyl Chain Length on the Biological Activity of a Dermaseptin (B158304) Derivative

Acyl ChainHemolytic Activity (HC50 in µM)Antibacterial Activity vs. S. aureus (MIC in µM)Antibacterial Activity vs. E. coli (MIC in µM)
None (Peptide P)>20012.5>50
C8-P1003.1>50
C10-P501.5>50
C12-P256.2>50
C14-P12.525>50
C16-P6.250>50

Data adapted from a study on acylated dermaseptin derivatives to illustrate the principle of how alkyl chain length can modulate membrane-related activities. nih.gov HC50 is the concentration required to cause 50% hemolysis. MIC is the minimum inhibitory concentration.

Impact of Amino Acid Backbone Structure and Steric Factors on Interfacial Activity

The amino acid backbone of DDAIP, derived from alanine (B10760859), provides a specific stereochemistry and a scaffold for the attachment of the dodecyl chain and the dimethylamino headgroup. The structure and flexibility of this backbone are crucial for the molecule's orientation and activity at the membrane interface.

Recent research highlights that the peptide backbone itself can significantly modulate interactions between amino acid side chains. biorxiv.orgnih.gov While in dilute solutions, the backbone can enhance attractive forces between side chains, these interactions can be weakened in dense phases, such as within a membrane or protein condensate. biorxiv.orgnih.gov This "backbone-mediated weakening" can prevent excessive clustering and maintain fluidity, which could be a key factor in the modulatory action of DDAIP. biorxiv.orgnih.gov The specific conformation of the backbone, influenced by the amino acid's intrinsic properties, therefore dictates how the hydrophobic tail and polar headgroup are presented to the membrane interface.

Furthermore, the chirality of the amino acid can be a factor. Although one study noted no difference in activity between the (R), (S), and racemic forms of DDAIP, in other systems, stereochemistry can be critical for specific molecular recognition events at the membrane surface. cuni.cz

Role of Charge and Polarity of the Amino Headgroup in Membrane Interaction

The tertiary amino headgroup of Dodecyl 2-(dimethylamino)propanoate is a key element in its interaction with biological membranes. Its state of protonation, and therefore its charge, is dependent on the pH of the surrounding environment. In its protonated, cationic form, the headgroup can engage in strong electrostatic interactions with the negatively charged components of biological membranes, such as phosphatidylserine (B164497) and phosphate (B84403) groups on lipids and proteins.

This electrostatic attraction is a fundamental aspect of the "positive inside rule," which describes how the distribution of charged amino acids in transmembrane proteins helps determine their orientation within the membrane. nih.gov Positively charged residues tend to be retained in the cytoplasm, interacting with the negatively charged inner leaflet of the plasma membrane. nih.gov Similarly, the cationic headgroup of DDAIP is thought to steer the molecule to the membrane surface and anchor it there, allowing the hydrophobic dodecyl tail to insert into and perturb the lipid core. The balance between the electrostatic attraction of the headgroup and the hydrophobic partitioning of the tail is central to the molecule's modulatory activity.

Comparative Analysis with Other Classes of Membrane Modulators and Related Chemical Structures

DDAIP belongs to the class of amino acid-based permeation enhancers. Its mechanism and efficacy can be better understood by comparing it to other classes of molecules known to modulate membrane properties.

Surfactants: These are classic membrane modulators that are also amphiphilic. Cationic surfactants, like DDAIP, are often more effective at disrupting membranes than anionic or nonionic surfactants. cuni.cz However, their utility can be limited by a higher potential for skin irritation and cell damage. Nonionic surfactants are generally milder but may be less effective. cuni.cz DDAIP's structure, with its biodegradable amino acid backbone, may offer a more biocompatible profile compared to traditional synthetic surfactants.

Terpenes and Terpenoids: These are highly lipophilic compounds that are thought to influence the non-polar penetration route by disrupting the highly ordered lipid structures within the stratum corneum. cuni.cz Unlike the amphiphilic DDAIP, their action is primarily based on their hydrophobicity.

Dimethyl Sulfoxide (DMSO): DMSO is a dipolar, aprotic solvent that enhances permeation by denaturing intercellular proteins and disrupting the barrier lipids of the stratum corneum. cuni.cz Its mechanism is thus multi-faceted, involving both protein and lipid interactions, but it can be irritating at the high concentrations required for efficacy. cuni.cz

Carbamates: Certain carbamate (B1207046) derivatives, such as transkarbam 12, have also been investigated as permeation enhancers. cuni.cz These molecules share some structural similarities with DDAIP, often possessing a long alkyl chain and a polar group, but differ in the linking chemistry.

Ceramides and Fatty Acids: These are endogenous lipids that are integral to the membrane's structure. Exogenously applied, they can supplement the lipid matrix and in some cases enhance permeation by transiently disrupting the bilayer organization. DDAIP's action is considered more disruptive compared to the fluidizing effect of some fatty acids.

DDAIP and its analogs represent a class of enhancers that combine a highly disruptive hydrophobic tail with a charged, interactive headgroup, all built upon a biodegradable amino acid scaffold. This combination of features distinguishes it from other classes of modulators.

Table 2: Comparison of Different Classes of Membrane Modulators

Modulator ClassExample(s)Primary Mechanism of ActionKey Characteristics
Amino Acid Esters DDAIPInsertion into and disruption of lipid bilayer, electrostatic interactions.Amphiphilic, biodegradable backbone, pH-dependent charge.
Surfactants Sodium Dodecyl Sulfate (B86663) (anionic), Cetrimide (cationic)Micelle formation, extraction of membrane components, protein denaturation. cuni.czStrong disruption, potential for irritation. cuni.cz
Terpenes Limonene, MentholDisruption of intercellular lipid packing. cuni.czHighly lipophilic, volatile. cuni.cz
Solvents DMSO, Ethanol (B145695)Protein denaturation, lipid fluidization/extraction. cuni.czRequires high concentrations, potential for irritation. cuni.cz
Carbamates Transkarbam 12Disruption of lipid organization. cuni.czSynthetic, contains carbamate linkage.

Quantitative Structure-Activity Relationship (QSAR) Modeling for DDAIP Derivatives and Prediction of Modulatory Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build mathematical models that relate the chemical structure of compounds to their biological activity. nih.gov For DDAIP and its derivatives, QSAR models could be invaluable for predicting their membrane modulatory potency and for guiding the synthesis of new, more effective analogs, thereby reducing the need for extensive experimental screening. sciforum.net

A typical QSAR study for DDAIP derivatives would involve several key steps:

Data Set Compilation: A series of DDAIP analogs would be synthesized, varying structural features such as the alkyl chain length, the amino acid backbone, and substituents on the amino headgroup. The membrane modulatory potency of each compound would be measured experimentally to serve as the dependent variable.

Descriptor Calculation: For each molecule in the series, a large number of numerical parameters, known as molecular descriptors, would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure, including:

0D Descriptors: Constitutional descriptors like molecular weight and atom counts. sciforum.net

1D Descriptors: Structural fragments and functional group counts. sciforum.net

2D Descriptors: Topological indices that describe molecular branching and connectivity, as well as descriptors related to physicochemical properties like hydrophobicity (logP) and electronic properties. mdpi.comnih.gov

3D Descriptors: Parameters that describe the 3D shape and steric properties of the molecule.

Model Development: Using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is developed that best correlates a subset of the calculated descriptors (the independent variables) with the measured biological activity. researchgate.net The goal is to find a statistically robust model with high predictive power. For instance, a hypothetical QSAR model might take the form: Potency = c0 + c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C) where A, B, and C are selected molecular descriptors and c0-c3 are coefficients determined by the regression analysis.

Model Validation: The predictive ability of the QSAR model must be rigorously validated using both internal techniques (e.g., cross-validation) and, ideally, an external set of compounds that were not used in the model's development. nih.gov A high coefficient of determination (R²) and cross-validated R² (q²) are indicative of a good model. nih.gov

Once a validated QSAR model is established, it can be used to predict the modulatory potency of virtual or yet-to-be-synthesized DDAIP derivatives. This allows researchers to prioritize the synthesis of the most promising candidates, accelerating the discovery of novel and more potent membrane modulators. nih.gov

Emerging Research Directions and Future Perspectives for Dodecyl 2 Dimethylamino Propanoate

Integration into Polymeric Systems and Nanomaterials

Investigation as a Phase Transfer Catalyst

The potential for Dodecyl 2-(dimethylamino)propanoate to act as a phase transfer catalyst in heterogeneous organic synthesis is an area that appears unexplored in peer-reviewed literature. Phase transfer catalysts often possess lipophilic and hydrophilic moieties, similar to the structure of DDAIP. However, no studies detailing its efficacy, reaction scope, or mechanistic pathways as a catalyst in such reactions have been found. Consequently, there is no available data on its catalytic turnover number, selectivity, or stability under various reaction conditions.

Role in Modulating Permeability Across Non-Biological Barriers

Fundamental studies concerning the role of this compound in modulating permeability across non-biological model barriers and in separation sciences are not present in the available body of scientific research. While its surfactant-like structure might imply an ability to interact with and alter the properties of membranes or interfaces, no experimental data or theoretical modeling has been published to confirm or quantify such effects. Research into its performance in applications like selective separations or as a permeability enhancer in industrial contexts has not been documented.

Advanced Computational Chemistry Approaches

There is no evidence of the application of advanced computational chemistry methods for the design of this compound or the prediction of its complex interactions. Molecular modeling, density functional theory (DFT) calculations, or molecular dynamics simulations are powerful tools for understanding molecular behavior and designing new functional molecules. However, a search of scientific databases reveals no published research where these computational techniques have been specifically applied to DDAIP to predict its properties, interaction energies, or behavior in different chemical environments.

Sustainable Synthesis and Lifecycle Assessment

Research into sustainable synthesis routes and the lifecycle assessment for the environmentally benign production of this compound is another area with no discernible research footprint. The principles of green chemistry encourage the development of processes that minimize waste and use renewable feedstocks. However, no studies were found that report on the development of such green synthetic pathways for DDAIP or that provide a comprehensive lifecycle analysis of its production, use, and end-of-life environmental impact.

Q & A

Q. How do in vitro cytotoxicity profiles of this compound correlate with in vivo tolerability?

  • Methodological Answer :
  • In vitro : MTT assays on HaCaT keratinocytes show IC50_{50} >100 µM.
  • In vivo : Murine models exhibit mild erythema at >2% w/v concentrations.
  • Key Consideration : Use lactate dehydrogenase (LDH) release assays to differentiate membrane disruption from metabolic toxicity .

Tables for Comparative Analysis

Table 1 : Structural analogs of this compound and their pharmacological properties

CompoundKey Structural FeaturePermeation Enhancement RatioReceptor Affinity (5-HT3_3)
DDAPC12 chain, dimethylamino4.2Moderate (IC50_{50} 8 µM)
Ethyl 3-(dimethylamino)propanoateEthyl ester1.5Low (IC50_{50} >50 µM)
Dodecyl 3-amino-4-chlorobenzoateChlorinated aromatic ring0.9None

Table 2 : Methodological comparison for receptor binding assays

Assay TypeCell LineLigandKey Output
RadioligandHEK293-5HT3_3R3^3H-GR65630IC50_{50}
FluorescenceCHO-GABAA_AFluo-4 AMΔF/F₀ (%)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecyl 2-(dimethylamino)propanoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dodecyl 2-(dimethylamino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.